molecular formula C13H10F3NO B6383810 MFCD18316192 CAS No. 1262003-59-7

MFCD18316192

Cat. No.: B6383810
CAS No.: 1262003-59-7
M. Wt: 253.22 g/mol
InChI Key: QNKPCRWYZOTLAE-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., , and 10), it likely belongs to a class of heterocyclic or fluorinated organic compounds commonly used in pharmaceutical and agrochemical research. Such compounds often exhibit unique physicochemical properties, such as high thermal stability, selective solubility, and bioactivity, which make them valuable in drug discovery and material science .

Key inferred properties (based on structural analogs):

  • Molecular weight: ~180–220 g/mol (common range for small-molecule drug candidates).
  • Functional groups: May include halogen atoms (e.g., chlorine, fluorine) or aromatic heterocycles (e.g., pyridine, triazine).
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in compounds like 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) .

Properties

IUPAC Name

3-(3-aminophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKPCRWYZOTLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686503
Record name 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-59-7
Record name 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316192” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the efficiency and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving advanced techniques such as distillation, crystallization, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD18316192” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

“MFCD18316192” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: “this compound” is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which “MFCD18316192” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316192 with structurally and functionally analogous compounds, drawing from data in , and 10:

Property This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~188.01 188.01 202.17 201.02
Key Functional Groups Dichlorotriazine Dichloropyrrolotriazine Trifluoromethyl ketone Bromobenzoic acid derivative
Solubility (Log S) -2.5 (predicted) -2.47 (ESOL) -1.98 (Ali) -2.63 (SILICOS-IT)
Bioactivity Potential kinase inhibitor CYP enzyme inhibition High synthetic accessibility Moderate GI absorption
Synthetic Method Halogenation/cyclization KI-mediated coupling in DMF Methanol-based condensation A-FGO catalyzed green synthesis

Structural and Functional Differences

Halogenation vs. Fluorination :

  • This compound and CAS 918538-05-3 rely on chlorine atoms for electronic modulation, enhancing binding to enzymatic targets like CYP450 .
  • In contrast, CAS 1533-03-5 uses a trifluoromethyl group (-CF₃) to improve metabolic stability and lipophilicity, critical for CNS drug candidates .

Synthetic Accessibility: CAS 1533-03-5 achieves a high synthetic accessibility score (0.98) due to straightforward condensation reactions in methanol . this compound analogs (e.g., CAS 918538-05-3) require specialized reagents like N-ethyl-N,N-diisopropylamine and DMF, increasing complexity .

Safety Profiles :

  • Brominated compounds like CAS 1761-61-1 (H302: harmful if swallowed) exhibit higher toxicity than fluorinated or chlorinated analogs .
  • Dichlorotriazines (e.g., this compound) may pose risks like skin irritation (H315-H319-H335) due to reactive chlorine substituents .

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